4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a hydrazine derivative, followed by cyclization with a suitable reagent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-3-(2-thiophenyl)-1H-1,2,4-triazole-5-thione
- 4-butyl-3-(4-methyl-2-thiophenyl)-1H-1,2,4-triazole-5-thione
- 4-butyl-3-(3-ethyl-2-thiophenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-butyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the thiophene ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15N3S2 |
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Molecular Weight |
253.4g/mol |
IUPAC Name |
4-butyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H15N3S2/c1-3-4-6-14-10(12-13-11(14)15)9-8(2)5-7-16-9/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
PSVVSLLPQAWRLG-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NNC1=S)C2=C(C=CS2)C |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=C(C=CS2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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